Glycine Transporter 1 (GlyT1) Inhibitor: In a study aimed at developing novel GlyT1 inhibitors for schizophrenia treatment, 3-{1-[2-(Trifluoromethyl)benzyl]-2-piperidinyl}pyridine served as a key structural element. The researchers incorporated this moiety into a series of compounds, ultimately leading to the identification of 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w), a potent GlyT1 inhibitor. This compound demonstrated significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects [].
mGlu2 Receptor Positive Allosteric Modulator (PAM): Researchers explored 3-{1-[2-(Trifluoromethyl)benzyl]-2-piperidinyl}pyridine as a starting point for developing mGlu2 receptor PAMs, targeting central nervous system disorders. This research led to the development of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605), demonstrating in vivo efficacy in rodent models []. Further optimization of this scaffold also resulted in the discovery of 8-trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a compound with improved drug-like properties [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8